Product packaging for Erythrosine isothiocyanate(Cat. No.:CAS No. 73676-43-4)

Erythrosine isothiocyanate

Cat. No.: B1205733
CAS No.: 73676-43-4
M. Wt: 936.9 g/mol
InChI Key: KPBGWWXVWRSIAY-UHFFFAOYSA-L
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Description

Contextualization of Covalent Fluorescent Probes in Biomedical and Analytical Sciences

Fluorescent probes are molecules that can absorb light at a specific wavelength and emit it at a longer wavelength, a phenomenon known as fluorescence. This property has revolutionized the analytical and biomedical sciences by enabling the visualization and quantification of biological processes. mdpi.comthermofisher.com Covalent fluorescent probes are a specific class of these molecules designed to form a stable, covalent bond with a target molecule, such as a protein or nucleic acid. thermofisher.comresearchgate.net This permanent attachment allows for long-term tracking and analysis of the labeled molecule without the probe dissociating. thermofisher.com

The use of these probes is widespread, with applications in cellular imaging, biomarker discovery, drug delivery, and optical sensing. mdpi.com They are instrumental in studying protein location and activation, identifying the formation of protein complexes, and monitoring conformational changes in real-time. thermofisher.com While fluorescent proteins have also been a valuable tool, synthetic fluorescent probes often offer superior photostability and brightness. thermofisher.com The development of "covalent assembly" probes has further advanced the field, offering advantages like rapid response times, high sensitivity, and low background interference. rsc.orgnih.gov

Overview of Xanthene Dye Chemistry and Isothiocyanate Reactivity in Labeling Strategies

Erythrosine belongs to the xanthene class of dyes, which are characterized by a core structure of two fused benzene (B151609) rings. evitachem.com Fluorescein (B123965) and rhodamine derivatives are other well-known members of this family and are among the most commonly used fluorescent labels in biological applications. beilstein-journals.org The chemical structure of xanthene dyes can be modified to include reactive functional groups that allow them to bind to target molecules. beilstein-journals.org

The isothiocyanate group (-N=C=S) is a key reactive moiety that can be incorporated into xanthene dyes like erythrosine. evitachem.combeilstein-journals.org This group is highly electrophilic, meaning it readily reacts with nucleophiles, particularly the primary amine groups (-NH2) found in proteins and other biomolecules. evitachem.comnih.gov This reaction forms a stable thiourea (B124793) bond, covalently linking the fluorescent dye to the target. evitachem.com The reactivity of the isothiocyanate group makes it an effective tool for labeling proteins for various analytical techniques, including microscopy, flow cytometry, and immunofluorescence assays. ontosight.ai

Research Significance of Erythrosine Isothiocyanate as a Covalent Labeling Agent

This compound (EITC) combines the fluorescent properties of erythrosine with the covalent labeling capability of the isothiocyanate group. evitachem.comontosight.ai This makes it a valuable tool for a range of research applications. It has been utilized as a phosphorescent probe to study the dynamics of proteins and their interactions within cellular membranes. evitachem.com

A significant area of research involving EITC is its use in studying enzyme structure and function. For instance, it has been employed to label specific sites on enzymes like Na+/K+-ATPase. nih.gov In one study, erythrosin 5'-isothiocyanate was used to specifically label the low-affinity E2ATP binding site of Na+/K+-ATPase, identifying Cysteine-549 as a key residue within or near this site. nih.gov This type of specific labeling provides crucial insights into the enzyme's catalytic mechanism.

Furthermore, the isothiocyanate group's reactivity has been harnessed in proximity labeling proteomics, a technique used to map protein-protein interactions within a cell's natural environment. salilab.org The ability of EITC to covalently bind to nearby proteins upon activation allows researchers to identify transient and stable protein complexes. salilab.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H5I4NNa2O5S B1205733 Erythrosine isothiocyanate CAS No. 73676-43-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

73676-43-4

Molecular Formula

C21H5I4NNa2O5S

Molecular Weight

936.9 g/mol

IUPAC Name

disodium;2',4',5',7'-tetraiodo-6-isothiocyanato-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate

InChI

InChI=1S/C21H7I4NO5S.2Na/c22-12-4-10-18(14(24)16(12)27)30-19-11(5-13(23)17(28)15(19)25)21(10)9-3-7(26-6-32)1-2-8(9)20(29)31-21;;/h1-5,27-28H;;/q;2*+1/p-2

InChI Key

KPBGWWXVWRSIAY-UHFFFAOYSA-L

SMILES

C1=CC2=C(C=C1N=C=S)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)I)[O-])I)I)[O-])I)OC2=O.[Na+].[Na+]

Canonical SMILES

C1=CC2=C(C=C1N=C=S)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)I)[O-])I)I)[O-])I)OC2=O.[Na+].[Na+]

Other CAS No.

73676-43-4

Synonyms

ErITC
erythrosine isothiocyanate
erythrosinisothiocyanate

Origin of Product

United States

Synthesis and Functionalization Methodologies for Erythrosine Isothiocyanate Derivatives in Research

Strategies for Isothiocyanate Functionalization of Erythrosine for Research Applications

The introduction of the isothiocyanate functional group onto the erythrosine scaffold is a critical step in producing these versatile molecular probes. The primary method for this conversion involves the reaction of an amino derivative of erythrosine with a thiocarbonyl transfer reagent.

A common and established method for synthesizing erythrosine isothiocyanate is the reaction of an appropriate erythrosine amine precursor with thiophosgene (B130339) (CSCl2) in the presence of a base. evitachem.com This reaction proceeds through a nucleophilic attack of the amine on the electrophilic carbon of thiophosgene. While effective, the high toxicity of thiophosgene has prompted the exploration of alternative reagents.

More recent and safer methods utilize other thiocarbonyl transfer reagents. One such approach involves the use of chlorothionoformate, which provides an effective route for the synthesis of various isothiocyanates from primary amines, including those derived from erythrosine. evitachem.com These strategies typically require careful control of reaction conditions, such as temperature and the use of specific organic solvents like dichloromethane, to ensure optimal yields and purity of the final product. evitachem.com

The general synthetic pathway begins with the synthesis of erythrosine itself, which can be produced through the bromination of fluorescein (B123965) or via synthetic routes involving xanthene derivatives. evitachem.com Subsequent chemical modifications introduce an amine functionality, which is the key precursor for the isothiocyanate group.

Advanced Synthetic Approaches for Novel this compound Conjugates

Beyond the synthesis of the standalone this compound molecule, researchers have developed advanced approaches to create novel conjugates for specific applications. These strategies often involve coupling the isothiocyanate group of erythrosine to other molecules of interest, such as biomolecules or nanoparticles.

For instance, the isothiocyanate group readily reacts with primary amines on proteins, such as the lysine (B10760008) residues, to form stable thiourea (B124793) linkages. This principle is fundamental to its use as a protein label. nih.gov Research has demonstrated the coupling of isothiocyanate derivatives to various proteins for applications in fluorescence and phosphorescence-based assays. nih.gov

Advanced synthetic strategies also focus on creating multifunctional probes. This can involve synthesizing erythrosine derivatives with additional reactive groups, allowing for multi-modal labeling or the attachment of other functional moieties. For example, derivatives of related xanthene dyes have been synthesized with multiple reactive sites to act as versatile platforms for creating complex bioconjugates. nih.gov

Furthermore, the synthesis of this compound derivatives can be tailored to fine-tune their photophysical properties. By modifying the xanthene core or adding substituents, researchers can alter the absorption and emission spectra, as well as the phosphorescence lifetime, to better suit specific experimental setups.

Below is a table summarizing various synthetic methods for isothiocyanates, which are applicable to the synthesis of this compound and its derivatives.

Method Reagents Description Reference
Thiophosgene MethodPrimary amine, Thiophosgene (CSCl2), BaseA common method where the amine reacts with thiophosgene to form the isothiocyanate. evitachem.comnih.gov evitachem.comnih.gov
Dithiocarbamate (B8719985) Salt DecompositionPrimary amine, Carbon disulfide (CS2), Desulfurizing agentInvolves the formation of a dithiocarbamate salt followed by decomposition to the isothiocyanate. nih.gov nih.gov
Chlorothionoformate MethodPrimary amine, ChlorothionoformateA more recent method using a less toxic thiocarbonyl transfer reagent. evitachem.com evitachem.com
Elemental Sulfur MethodsIsocyanides, Elemental SulfurThe reaction of isocyanides with elemental sulfur can yield isothiocyanates. mdpi.com mdpi.com

Structural and Functional Validation of Synthesized Probes for Research

Following synthesis, rigorous validation of the structural integrity and functional performance of this compound probes is essential. This validation goes beyond basic identification and characterization.

Structural Validation often involves advanced spectroscopic techniques. While basic identification is excluded, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC) are crucial to confirm the structure and purity of the synthesized compounds. nih.gov

Functional Validation focuses on assessing the probe's performance in its intended research application. For example, when used as a phosphorescent probe for studying protein dynamics, validation would involve:

Labeling Efficiency: Determining the extent to which the probe successfully conjugates to the target protein. This can be quantified using techniques like absorption spectroscopy or mass spectrometry.

Photophysical Characterization in a Biological Context: Measuring key parameters such as absorption and emission spectra, quantum yield, and phosphorescence lifetime of the probe once it is conjugated to the target biomolecule. researchgate.net These properties can be influenced by the local environment of the probe.

Binding and Activity Assays: Ensuring that the conjugation of the this compound probe does not significantly alter the structure or function of the protein being studied. This can be assessed through various biochemical assays that measure protein activity or binding to other molecules. nih.gov For instance, enzyme kinetics studies can be performed before and after labeling. science.gov

Performance in Specific Applications: Demonstrating the utility of the probe in a specific research context, such as in fluorescence resonance energy transfer (FRET) experiments or in phosphorescence depolarization studies to measure the slow rotational mobility of membrane proteins. nih.govnih.gov

The following table outlines key validation parameters and the methods used to assess them for this compound probes.

Validation Parameter Methodology Purpose Reference
Covalent ConjugationMass Spectrometry, SDS-PAGE with fluorescence imagingTo confirm the successful covalent attachment of the probe to the target protein and determine the labeling stoichiometry. nih.gov
Functional Integrity of Labeled ProteinEnzyme activity assays, Binding assaysTo ensure the biological function of the protein is not compromised by the attached probe. nih.govscience.gov
In-situ Photophysical PropertiesTime-resolved fluorescence/phosphorescence spectroscopyTo characterize the probe's photophysical behavior in the specific microenvironment of the labeled biomolecule. researchgate.net researchgate.net
Application-Specific PerformancePhosphorescence anisotropy, FRET measurementsTo validate the probe's ability to report on specific molecular dynamics or interactions as intended in the research application. nih.govnih.gov nih.govnih.gov

Mechanistic Investigations of Erythrosine Isothiocyanate Interactions with Biomolecules

Covalent Reaction Mechanisms with Nucleophilic Amino and Thiol Moieties in Proteins

The isothiocyanate group is an electrophile, meaning it is attracted to electron-rich (nucleophilic) centers in other molecules. nih.gov In proteins, the primary nucleophiles available for reaction are the primary amine (-NH2) groups of lysine (B10760008) residues and the thiol (-SH) groups of cysteine residues. researchgate.nethawaii.edu

The reaction of erythrosine isothiocyanate with a primary amine, such as the ε-amino group of a lysine side chain, results in the formation of a stable thiourea (B124793) linkage. This reaction is favored under alkaline conditions (pH 9-11). researchgate.netresearchgate.net The higher pH ensures that the amine group is in its unprotonated -NH2 form, which is more nucleophilic than the protonated -NH3+ form. hawaii.edu

Conversely, the reaction with a thiol group, found on cysteine residues, forms a dithiocarbamate (B8719985) linkage. researchgate.net This reaction is generally favored at a slightly acidic to neutral pH range (pH 6-8). researchgate.netresearchgate.net Studies with fluorescein (B123965) isothiocyanate, a structurally similar compound, have shown that thiol groups can react much more readily than amino groups under certain conditions. nih.gov However, in some cases, an intramolecular transfer of the fluorescent label from a thiol to a nearby amine group has been observed, highlighting the complexity of these reactions within the protein microenvironment. nih.gov

The general schemes for these reactions are as follows:

Reaction with Amino Group (Lysine):

R-N=C=S + Protein-NH₂ → R-NH-C(=S)-NH-Protein (Thiourea)

Reaction with Thiol Group (Cysteine):

R-N=C=S + Protein-SH → R-NH-C(=S)-S-Protein (Dithiocarbamate)

These covalent modification reactions are fundamental to the use of isothiocyanates as protein labeling agents. nih.gov

Specificity and Selectivity in Biomolecular Labeling Studies

The specificity of this compound labeling is a crucial factor in its application. While it can react with both amine and thiol groups, the reaction conditions, particularly pH, can be adjusted to favor one over the other. researchgate.netresearchgate.net This allows for a degree of selectivity in targeting specific types of amino acid residues.

Furthermore, the accessibility of these residues on the protein surface plays a significant role. google.com Residues buried within the protein's three-dimensional structure are generally not available for labeling unless the protein is denatured. The N-terminal amino acid of a protein is often a target for isothiocyanate labeling due to its surface exposure. researchgate.net

A notable example of specificity is the labeling of Na+/K+-ATPase, a membrane protein. In one study, erythrosine 5'-isothiocyanate was used to specifically label a cysteine residue (Cys549) located within or near the low-affinity ATP binding site of the enzyme. nih.gov This demonstrates that the local chemical environment and the protein's conformation can direct the label to a specific site, even in the presence of other potentially reactive residues. This site-specific modification allows researchers to probe the structure and function of particular domains within a protein. nih.gov

The choice of labeling agent is also critical. While this compound is effective, other derivatives like eosin-5-isothiocyanate (B7801853) are also used in similar applications. salilab.org The selection often depends on the specific experimental requirements, such as the desired photophysical properties of the label.

Influence of Microenvironment on Conjugation Efficiency and Labeling Stability

The immediate chemical environment surrounding the reactive groups on a protein, often referred to as the microenvironment, significantly influences both the efficiency and stability of the conjugation reaction.

Key factors influencing the microenvironment include:

FactorInfluence on Labeling
pH As previously discussed, pH is a dominant factor. Alkaline pH (9-11) favors the reaction with amine groups by deprotonating them, while near-neutral pH (6-8) is optimal for reaction with thiol groups. researchgate.netresearchgate.net
Temperature Like most chemical reactions, increasing the temperature generally increases the rate of conjugation. However, the temperature must be kept within a range that does not cause protein denaturation, which would alter the native structure and potentially expose non-target reactive groups. hawaii.edu
Solvent Polarity The polarity of the solvent can affect the accessibility of the labeling agent to the protein and the reactivity of the functional groups. In studies involving membrane proteins, detergents are often used to solubilize the protein, which can dramatically alter the local environment and influence which residues are labeled. nih.gov For instance, the presence of sodium dodecylsulfate (SDS) was found to favor the reaction of fluorescein isothiocyanate with thiol groups over amino groups in sarcoplasmic ATPase. nih.gov
Presence of Other Molecules The presence of substrates or inhibitors can protect specific residues from being labeled. For example, the presence of ATP was shown to reduce the binding of fluorescein isothiocyanate to sarcoplasmic vesicles, suggesting that the label targets residues in or near the ATP binding site. nih.gov

The stability of the resulting covalent bond is also a consideration. Thiourea linkages formed with amine groups are generally very stable. researchgate.net The stability of dithiocarbamate linkages can be more variable and may be influenced by the local environment.

Non-Covalent Interactions of Erythrosine Derivatives and Their Research Implications

Beyond covalent bonding, erythrosine and its derivatives can also engage in non-covalent interactions with biomolecules. nih.gov These interactions, which include electrostatic forces, hydrophobic interactions, and hydrogen bonding, are generally weaker and more transient than covalent bonds but are nonetheless significant in various biological contexts. nih.govubu.es

Erythrosine B, the parent compound of this compound, is known to bind non-covalently to proteins such as bovine serum albumin (BSA). researchgate.netscience.gov These interactions can be studied using spectroscopic techniques to determine binding constants and understand the nature of the binding. researchgate.net For example, studies have shown that Erythrosine B can form a 1:1 molecular complex with certain surfactants, and its interaction with BSA can be influenced by the presence of these surfactants. researchgate.net

The research implications of these non-covalent interactions are broad:

Understanding Drug-Protein Interactions: Studying the non-covalent binding of small molecules like erythrosine to proteins can provide insights into how drugs and other xenobiotics are transported and distributed in the body. researchgate.net

Probing Protein Conformation: The binding of a dye like Erythrosine B can alter its photophysical properties (e.g., fluorescence). science.gov These changes can be used to monitor changes in protein conformation or to detect the binding of other molecules.

Inhibition of Enzyme Activity: In some cases, non-covalent binding can lead to the inhibition of enzyme function. Erythrosine B has been identified as a potent, non-competitive inhibitor of the protease from several flaviviruses, including Zika and Dengue viruses. nih.gov It achieves this by binding to a site distinct from the active site and interfering with the interaction between two essential protein components. nih.gov

Spectroscopic and Photophysical Characterization of Erythrosine Isothiocyanate in Research Applications

Fluorescence Properties and Behavior in Diverse Research Matrices

The fluorescence of erythrosine isothiocyanate is characterized by its sensitivity to the surrounding environment. The intensity and spectral characteristics of its emission can be significantly influenced by the polarity of the solvent and the nature of the matrix in which it is embedded. For instance, an increase in solvent polarity has been shown to lead to an increase in both absorption and fluorescence intensity. researchgate.net

The quantum yield and fluorescence lifetime are critical parameters that define the efficiency of the fluorescence process. For erythrosine B, a closely related compound, the fluorescence quantum yield in ethanol (B145695) is approximately 0.08. photochemcad.com However, the incorporation of such dyes into larger structures, like a cellulose (B213188) backbone, can dramatically reduce the fluorescence efficiency. researchgate.net This quenching is attributed to an increase in non-radiative decay pathways. researchgate.net

The table below summarizes key photophysical properties of erythrosine and its derivatives in different environments.

PropertyValueConditionsReference
Absorption Maximum (λabs) 535 nmEthanol photochemcad.com
Molar Absorptivity (ε) 107,000 M-1cm-1at 535 nm in Ethanol photochemcad.com
Fluorescence Quantum Yield (Φf) 0.08Ethanol photochemcad.com
Phosphorescence Lifetime (τp) 1.92 ± 0.1 µs0.1 mM NaOH (aerobic) researchgate.net
Phosphorescence Quantum Yield (Φp) (1.5 ± 0.3) × 10-50.1 mM NaOH (aerobic) researchgate.net

This table is interactive. Click on the headers to sort the data.

Energy Transfer Mechanisms Involving this compound in Biomolecular Systems (e.g., FRET Applications)

This compound is frequently employed as an acceptor molecule in Fluorescence Resonance Energy Transfer (FRET) studies. FRET is a non-radiative process where an excited donor fluorophore transfers energy to a nearby acceptor molecule. google.com The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, typically in the range of 10-100 Angstroms. google.com

In biomolecular research, FRET is a powerful tool for measuring intramolecular and intermolecular distances. For example, ErITC has been used in combination with a donor fluorophore like fluorescein (B123965) isothiocyanate (FITC) to study the conformational changes and structure of proteins such as creatine (B1669601) kinase and Na+/K+-ATPase. nih.govresearchgate.net In one study, the distance between a donor (5-iodoacetamidofluorescein) and an acceptor (erythrosin 5'-isothiocyanate) on the creatine kinase molecule was determined to be 7.8 nm. nih.gov Similarly, a distance of 6.5 nm was measured between two ATP binding sites on Na+/K+-ATPase using a FITC-ErITC FRET pair. researchgate.net

The spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor is a crucial factor for efficient FRET. researchgate.net The significant overlap between the emission of fluorescein and the absorption of erythrosine makes them a well-suited FRET pair. researchgate.net

Quenching Phenomena and Their Utilization in Advanced Sensing Architectures

Fluorescence quenching, the decrease in fluorescence intensity, is a phenomenon that can be harnessed for the development of advanced sensors. rose-hulman.edu Quenching can occur through various mechanisms, including collisional (dynamic) quenching and the formation of a non-fluorescent complex (static quenching). rose-hulman.eduscience.gov

Erythrosine's fluorescence is susceptible to quenching by various molecules, a property that has been exploited in sensing applications. For instance, the quenching of erythrosine B fluorescence has been used for the spectrofluorimetric determination of drugs like amlodipine (B1666008) and perindopril. nih.gov The interaction between the drug and the dye leads to the formation of a non-fluorescent complex, resulting in a measurable decrease in fluorescence intensity. nih.gov

Oxygen is a well-known quencher of both fluorescence and phosphorescence. rsc.org The phosphorescence of erythrosine derivatives is particularly sensitive to oxygen concentration, making them suitable probes for oxygen sensing. rsc.org This principle has been applied in the development of optical oxygen sensors where the probe is immobilized in a sol-gel film. The quenching of phosphorescence by molecular oxygen provides a signal that is proportional to the oxygen concentration. rsc.org

Heavy metal ions and other small molecules can also act as quenchers. science.gov For example, iodide ions are effective collisional quenchers, significantly reducing the fluorescence lifetime of erythrosine B. researchgate.netnih.gov This property is useful for creating reference standards with ultrashort decay times in time-resolved fluorescence measurements. nih.gov

Time-Resolved and Steady-State Spectroscopic Methodologies for Research Probes

Both steady-state and time-resolved spectroscopic techniques are employed to characterize and utilize this compound as a research probe. edinst.com

Steady-state spectroscopy involves continuous illumination of the sample and measurement of the resulting fluorescence spectrum. edinst.com This provides information about the fluorescence intensity and spectral shape, which can be affected by the local environment, binding events, and quenching processes. researchgate.netnih.gov Steady-state measurements are often used in sensing applications where the change in fluorescence intensity is the primary analytical signal. nih.gov

Time-resolved spectroscopy , on the other hand, uses pulsed excitation and measures the decay of the fluorescence or phosphorescence over time. edinst.com This provides the fluorescence or phosphorescence lifetime, which is the average time the molecule spends in the excited state. edinst.com Time-resolved measurements are crucial for distinguishing between different quenching mechanisms (static vs. dynamic) and for studying molecular dynamics. rose-hulman.edunih.gov For instance, time-resolved phosphorescence anisotropy of ErITC has been used to study the slow rotational mobility of membrane proteins. nih.govnih.gov Changes in the rotational correlation time provide insights into the size and aggregation state of proteins within the membrane. nih.gov

The combination of steady-state and time-resolved fluorescence measurements provides a comprehensive understanding of the photophysical behavior of this compound and its interactions within complex biological systems. researchgate.netacs.org

Applications of Erythrosine Isothiocyanate in Advanced Research Methodologies

Protein and Enzyme Labeling in Structural and Functional Biology Studies

The ability to covalently attach a fluorescent probe like erythrosine isothiocyanate to proteins and enzymes is fundamental to studying their structure, function, and interactions within complex biological systems.

This compound has been instrumental in elucidating the intricate workings of enzymes, most notably the Na+,K+-ATPase, a crucial ion pump in animal cells. Researchers have utilized ErITC as a specific label to probe the enzyme's low-affinity ATP binding site. epo.org Studies have successfully identified that ErITC specifically modifies the Cysteine-549 residue, confirming this amino acid is located at or near this binding site. epo.org

Furthermore, ErITC is frequently used in concert with another fluorescent probe, fluorescein (B123965) isothiocyanate (FITC), which labels the high-affinity ATP site. By using these two probes in Fluorescence Resonance Energy Transfer (FRET) studies, scientists can perform molecular distance measurements. science.gov FRET experiments between an FITC donor and an ErITC acceptor have revealed the distance between the high- and low-affinity ATP binding sites on different catalytic subunits of the Na+,K+-ATPase. nih.gov These measurements provide critical insights into the enzyme's oligomeric structure (its arrangement of multiple subunits) and the conformational dynamics that occur during its catalytic cycle. science.govnih.gov

Target Enzyme Probe(s) Labeling Site Research Finding Citation
Na+,K+-ATPaseThis compound (ErITC)Cysteine-549 (low-affinity ATP site)Confirmed Cys-549 as part of the low-affinity E2ATP binding site. epo.org
Na+,K+-ATPaseFITC and ErITCHigh-affinity (FITC) and low-affinity (ErITC) ATP sitesMeasured the distance between the two ATP sites, supporting an (αβ)2 dimeric structure. science.govnih.gov
Na+,K+-ATPaseAnthroylouabain/ErITC, 5'-IAF/ErITCVarious sitesMeasured distances between key functional domains of the enzyme. nih.gov

Proximity labeling is a powerful technique for identifying proteins that are near a specific protein of interest, thereby mapping cellular protein interaction networks (the "interactome"). While many methods exist, photocatalytic proximity labeling has gained traction for its enhanced spatial resolution. In this context, derivatives of the erythrosine family, such as eosin-5-isothiocyanate (B7801853), are used. These molecules can function as photocatalysts that, upon illumination with light, generate highly reactive species from probe molecules. These reactive species then covalently label neighboring proteins within a very short radius. This strategy allows for the high-resolution mapping of protein neighborhoods on the cell surface and can even capture the proteins involved in synapses between interacting cells.

Active Site Probing and Conformational Dynamics Investigations (e.g., Na+,K+-ATPase)

Nucleic Acid Labeling and Hybridization Assay Development

The application of this compound extends to the field of genomics and molecular diagnostics. Patent literature describes its potential use as a fluorescent label for nucleic acids. epo.orggoogleapis.com In these applications, ErITC can be attached to oligonucleotides, which are short strands of DNA or RNA. These labeled oligonucleotides can then be used as probes in hybridization assays, such as Fluorescence In Situ Hybridization (FISH). biologicalstaincommission.org In such assays, the fluorescently tagged probe binds to its complementary sequence in a cell or tissue sample, allowing researchers to visualize the location and quantity of specific DNA or RNA sequences. google.com Hybridization-based ELISA methods, which often rely on fluorescently or enzymatically labeled probes, are widely used for the specific and sensitive detection of nucleic acid drugs in biological samples.

Cellular Imaging and Cytological Research

The fluorescent nature of erythrosine makes it and its derivatives suitable for a range of cellular imaging applications, providing visual information about cell structure, viability, and the localization of specific molecules.

Erythrosine B, the parent compound of ErITC, is used as a vital dye to assess cell viability. logosbio.com It can distinguish between live and dead cells because the dye is excluded by the intact membranes of viable cells, while it penetrates the compromised membranes of nonviable cells, staining them red. logosbio.commdpi.com This principle is applied in routine cell counting and viability assays. mdpi.com While erythrosine B itself is used for viability staining, the isothiocyanate derivative (ErITC) is designed for covalent labeling. biologicalstaincommission.org Similar to the widely used fluorescein isothiocyanate (FITC), ErITC can be used to fluorescently label antibodies or other molecules that target specific cellular structures. biologicalstaincommission.orggoogle.com These labeled conjugates are then applied to either live or fixed cells, allowing for the visualization of the target's distribution via fluorescence microscopy. molbiolcell.org

A primary goal of labeling specific proteins or nucleic acids is to determine their location within the cell. By conjugating ErITC to a molecule of interest, such as an antibody or a peptide, researchers can track its journey and final destination within subcellular compartments. For example, studies on the Na+,K+-ATPase using ErITC inherently reveal the protein's localization to the cell membrane. nih.gov Similarly, when photosensitizers are targeted to specific cellular receptors for photodynamic therapy, their subcellular localization is a key factor in their efficacy. acs.orgmdpi.com Investigations have explored the uptake and subcellular localization of erythrosine in different cell lines, which is crucial for understanding its mechanism of action in therapeutic applications like photodynamic therapy. science.gov These studies help to build a functional map of the cell, linking molecular identity with spatial organization.

Flow Cytometry Applications

This compound and its parent compound, erythrosine B, have found utility in flow cytometry, a powerful technique for analyzing the physical and chemical characteristics of cells in a fluid stream. ontosight.ainih.gov The isothiocyanate derivative of fluorescein, a related xanthene dye, is frequently used to label and track cells in flow cytometry applications. wikipedia.org Similarly, this compound can be conjugated to antibodies for immunofluorescence, enabling the specific labeling and detection of cellular targets. ontosight.ai This allows for the quantification and sorting of cell populations based on the presence of specific surface or intracellular markers.

The fluorescent properties of erythrosine B make it suitable as a vital dye in flow cytometry to assess cell viability. nih.gov It can be used to differentiate between live and dead bacteria, offering a cost-effective method for quantifying bacterial populations. nih.gov The principle relies on the exclusion of the dye by viable cells with intact membranes, while it penetrates and stains dead cells. nih.gov

Development of Novel Biosensing Platforms and Optical Sensors

The unique photophysical properties of erythrosine and its derivatives have been harnessed in the creation of innovative biosensing platforms and optical sensors. These sensors are designed to detect and quantify various analytes with high sensitivity and specificity. acs.org

This compound has been incorporated into the development of optical sensors, particularly for the detection of oxygen. rsc.org By entrapping the dye within a sol-gel matrix, researchers have created room-temperature phosphorescence-based oxygen sensors. rsc.org The intensity and decay time of the phosphorescence are quenched by the presence of molecular oxygen, providing a measurable signal. rsc.org The sol-gel matrix, often composed of materials like organically modified silicates (ormosils), provides a stable and permeable environment for the sensing chemistry. rsc.org

Thin-film biosensors utilizing erythrosine B have also been developed. pan.plresearchgate.net These sensors often involve immobilizing the dye in a polymeric film. pan.pl The interaction of the target analyte with the film modulates the optical properties of the dye, enabling detection. acs.org The development of such sensors has been applied to areas like monitoring dissolved oxygen. pan.plresearchgate.net

The following table summarizes key features of optical sensors utilizing erythrosine derivatives:

Sensor TypeAnalyteMatrix/SupportPrinciple of DetectionReference
RTP Oxygen SensorOxygenOrmosil (TMOS/MeTriMOS)Quenching of Room-Temperature Phosphorescence rsc.org
Thin-Film Oxygen SensorDissolved OxygenSol-gel matrixQuenching of Fluorescence pan.pl
Holographic SensorDyes (e.g., erythrosine B)PhotopolymerChange in diffraction efficiency acs.org

This compound has been investigated for its role in chemiluminescence and photoelectrochemical detection systems. In chemiluminescence, the emission of light results from a chemical reaction. The peroxyoxalate chemiluminescence reaction, for instance, can be used to detect fluorescent compounds like erythrosine. researchgate.netjsac.jp The intensity of the emitted light is related to the concentration of the analyte. researchgate.netjsac.jp

In the realm of photoelectrochemical detection, erythrosine has been used as a photosensitizer. uantwerpen.be When labeled with erythrosine, DNA probes can generate a detectable photocurrent upon illumination, particularly in the presence of a redox reporter. uantwerpen.be This phenomenon is based on the generation of singlet oxygen by the photosensitizer, which then participates in an electrochemical reaction. uantwerpen.be This approach has shown promise for the sensitive detection of specific nucleic acid sequences. uantwerpen.be

A study on the photoelectrochemical detection of DNA using various photosensitizers yielded the following results:

PhotosensitizerPhotocurrent ResponseDetection Limit (for labeled DNA)Reference
Chlorin e6Noticeable17 pM uantwerpen.be
ErythrosineWell-detectable10 pM uantwerpen.be
Type I PhotosensitizersNegligibleNot applicable uantwerpen.be
Fluorescent ChromophoresNegligibleNot applicable uantwerpen.be

Optical Nanosensors and Thin-Film Biosensors Incorporating this compound

Analytical Chemistry Method Development Utilizing this compound

The reactivity of the isothiocyanate group makes this compound a useful derivatizing agent in analytical chemistry, particularly in chromatographic methods. mdpi.com

High-performance liquid chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. tandfonline.com For compounds that lack a strong chromophore or fluorophore, pre-column derivatization with a labeling agent like this compound can significantly enhance their detectability. science.gov The isothiocyanate group reacts with primary and secondary amines on the analyte, attaching the highly fluorescent erythrosine moiety. evitachem.comscbt.com

This strategy is analogous to the use of fluorescein isothiocyanate (FITC) for the derivatization of amino acids and other biomolecules prior to HPLC analysis. mdpi.com The resulting fluorescent derivatives can be detected with high sensitivity using a fluorescence detector. d-nb.info While specific HPLC methods detailing the use of this compound for derivatization are not extensively documented in the provided search results, the principle is well-established for isothiocyanate-containing fluorescent dyes. mdpi.comwur.nl

The following table outlines the general steps and components of an HPLC method involving pre-column derivatization with an isothiocyanate dye:

StepDescriptionKey Components/Parameters
Derivatization Reaction of the analyte with the isothiocyanate dye to form a fluorescent product.Analyte with amine group, this compound, Reaction buffer (e.g., borate (B1201080) buffer), Optimized temperature and time.
Separation Separation of the derivatized analyte from other components in the sample.HPLC system, Reversed-phase column (e.g., C18), Mobile phase (e.g., acetonitrile/water gradient).
Detection Detection of the fluorescent derivative as it elutes from the column.Fluorescence detector set at the excitation and emission wavelengths of the erythrosine moiety.

Micro-channel analysis techniques, such as microchip electrophoresis (ME), offer advantages like rapid analysis times and the ability to work with very small sample volumes. mdpi.com Erythrosine has been analyzed using ME with chemiluminescence detection. researchgate.netjsac.jp In one study, the chemiluminescence intensities of several fluorescent dyes, including erythrosine, were examined in a micro-channel system. researchgate.netjsac.jp This demonstrates the potential for using this compound as a labeling agent for analytes that are subsequently analyzed by micro-channel methods, enhancing their detection sensitivity.

Furthermore, a microchip electrophoresis method with contact conductivity detection was developed for the simultaneous determination of pharmaceutical excipients, including erythrosine. mdpi.com This indicates the versatility of micro-channel techniques for the analysis of this class of compounds.

Challenges and Future Research Directions for Erythrosine Isothiocyanate

Advancements in Probe Design for Enhanced Performance and Targeted Delivery

The performance of erythrosine isothiocyanate as a molecular probe is intrinsically linked to its structural design. Future advancements are centered on enhancing its photophysical properties and ensuring it reaches its intended target with high specificity. A key area of research is the development of probes with superior phosphorescent characteristics. This compound has been utilized as a phosphorescent depolarization probe to study the slow rotational mobility of membrane proteins, a critical aspect of cellular signaling and function. nih.govevitachem.com Future designs could focus on modifying the xanthene structure to increase phosphorescence lifetime and quantum yield, thereby improving sensitivity for detecting subtle molecular dynamics.

Targeted delivery represents another major frontier. The isothiocyanate group provides a general mechanism for labeling proteins via amine groups. ontosight.ai However, achieving specificity for a particular protein or subcellular location remains a challenge. Research is moving towards creating sophisticated bioconjugates where this compound is linked to molecules with inherent targeting capabilities, such as antibodies or specific ligands. ontosight.aiwikipedia.org This strategy allows the dye to be directed to specific cell types or even individual proteins of interest. Another approach involves the use of carrier systems, such as liposomes, to encapsulate and deliver the dye to specific cellular compartments, a technique that has been explored with the parent dye, erythrosine. tandfonline.com

Integration into Emerging Bioanalytical and High-Throughput Technologies

The integration of this compound into modern, high-capacity analytical platforms is crucial for its continued relevance. Flow cytometry is a well-established application where the dye, often conjugated to antibodies, is used for the fluorescent labeling and quantification of cells. ontosight.aiwikipedia.orgjhpr.ir Future work will likely see its incorporation into more complex, multi-parameter flow cytometry panels, leveraging its distinct spectral properties to work alongside other fluorophores.

High-throughput screening (HTS) is another area with significant potential. nih.gov The robust fluorescence of this compound makes it a suitable reporter for HTS assays designed to screen large libraries of compounds for biological activity. medchemexpress.com Furthermore, emerging technologies in proximity labeling proteomics (PLP) present exciting opportunities. For instance, the MultiMap platform, which uses the closely related dye Eosin Y as a photocatalyst, can activate various photo-probes to map protein neighborhoods at different resolutions. salilab.org Given the structural similarity, developing this compound-based systems for photocatalytic proximity labeling could provide new tools for mapping protein interactomes with high spatial and temporal control.

Exploration of Novel Reaction Chemistries and Target Molecules

The primary reaction chemistry of this compound involves the formation of a thiourea (B124793) linkage with amine groups on proteins. wikipedia.org While effective, research is expanding to explore other reactive possibilities and identify new classes of target molecules.

Recent studies have demonstrated a more nuanced reactivity. For example, erythrosin 5'-isothiocyanate was used to specifically label a cysteine residue (Cys549) within the low-affinity ATP binding site of the Na+/K+-ATPase enzyme. researchgate.netnih.gov This finding suggests that, under specific conditions, the isothiocyanate group can exhibit reactivity towards thiol groups, opening up possibilities for targeting specific cysteine-containing motifs in proteins. The photocatalytic properties of the xanthene core are also a source of novel chemistry. Research on Erythrosine B has shown it can be used to generate 2D-polymers for photocatalytic C-H activation, indicating a potential for this compound to be used in light-induced chemical transformations beyond simple labeling. researchgate.net

The search for novel target molecules is also a key research direction. Beyond general protein labeling, studies have shown that isothiocyanates can selectively bind to a limited number of proteins within a cell, with tubulin being identified as a major target. nih.gov This selectivity suggests that this compound could be developed as a tool to investigate the function of specific proteins involved in cellular processes like mitosis.

Research AreaFindingTarget Molecule(s)Reference(s)
Specific Amino Acid Labeling Erythrosin 5'-isothiocyanate specifically modifies Cys549 in the low-affinity ATP binding site.Na+/K+-ATPase (Cysteine residue) researchgate.net, nih.gov
Photocatalysis Erythrosine B, the parent compound, can be used to create a 2D-polymer photocatalyst.(Het)arenes for C-H arylation researchgate.net
Selective Protein Binding Isothiocyanates demonstrate selective binding to cellular proteins.Tubulin nih.gov

Computational Modeling and Theoretical Studies of this compound Interactions

Computational and theoretical approaches are becoming indispensable for understanding and predicting the behavior of molecular probes. Molecular docking studies have been used to investigate the interaction of the parent compound, erythrosine B, with biological macromolecules, demonstrating a strong binding affinity for the minor groove of DNA. nih.gov Such in silico methods can be extended to this compound to predict its binding modes with various protein targets, guiding the design of experiments and the development of more specific probes.

Furthermore, advanced theoretical methods are being employed to dissect the photophysical properties of these dyes. Quantum-chemical investigations using time-dependent density functional theory (TD-DFT) have been performed on erythrosin B to understand its absorption and emission spectra. researchgate.net These studies, which can incorporate the effects of the solvent environment through models like the polarizable continuum model (PCM), are crucial for accurately predicting the spectral shifts and behavior of the dye in complex biological systems. researchgate.net By applying these computational tools to this compound, researchers can gain a deeper understanding of its structure-property relationships, which is essential for designing next-generation probes with optimized performance for specific bioanalytical applications.

Computational MethodSubject of StudyKey FindingReference(s)
Molecular Docking Erythrosine B interaction with DNAStrong binding energy and interaction with the DNA minor groove. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) Spectral properties of Erythrosin B dianionCalculation of absorption and emission spectra, with results in excellent agreement with experimental data when nonequilibrium solvation is considered. researchgate.net

Q & A

Q. What are the best practices for presenting complex datasets (e.g., kinetic profiles) in publications?

  • Answer : advises separating raw data (appendix) from processed results (main text). Figures should highlight trends (e.g., Arrhenius plots for temperature-dependent reactions), while tables summarize statistical parameters (mean ± SD, p-values). Reproducibility requires full disclosure of instrument settings and software versions, per .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.